molecular formula C₁₉H₂₀D₆O₇ B1157621 Diacetoxyscirpenol-d6

Diacetoxyscirpenol-d6

Cat. No.: B1157621
M. Wt: 372.44
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetoxyscirpenol-d6 is a deuterated analog of Diacetoxyscirpenol (CAS 2270-40-8), a trichothecene mycotoxin produced by Fusarium species. The molecular formula of the unlabeled compound is C₁₉H₂₆O₇, with a molecular weight of 366.4055 g/mol . The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium, typically at positions critical for analytical detection (e.g., methyl or hydroxyl groups). This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS)-based assays, enabling precise quantification of the native toxin in complex matrices like biological fluids or food samples .

Properties

Molecular Formula

C₁₉H₂₀D₆O₇

Molecular Weight

372.44

Synonyms

Diacetoxyscirp-9-en-3-ol-d6;  4,15-Diacetoxyscirpen-3-ol-d6;  4,15-Diacetoxyscirpenol-d6;  4β,15-Diacetoxy-12,13-epoxytrichothec-9-en-3α-ol-d6;  Anguidine-d6;  DAS-d6;  NSC 141537-d6;  NSC 177378-d6;  Scirp-9-ene-3α,4β,15-triol, 4,15-diacetate-d6;  Scirpenetr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diacetoxyscirpenol-d6 belongs to the trichothecene family, which includes over 200 structurally related mycotoxins. Below, we compare its properties and applications with key analogs:

Table 1: Comparative Analysis of this compound and Related Trichothecenes

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Features
This compound Not specified C₁₉H₂₀D₆O₇ ~372.44 Internal standard for LC-MS/MS quantification of Diacetoxyscirpenol
Diacetoxyscirpenol 2270-40-8 C₁₉H₂₆O₇ 366.4055 Mycotoxin; inhibits eukaryotic protein synthesis, induces apoptosis
T-2 Toxin 21259-20-1 C₂₄H₃₄O₉ 466.52 Most toxic trichothecene; used in studies on immunotoxicity and oxidative stress
Deoxynivalenol (DON) 51481-10-8 C₁₅H₂₀O₆ 296.32 Common food contaminant; disrupts ribosome function, linked to gastroenteritis
HT-2 Toxin 26934-87-2 C₂₂H₃₂O₈ 424.49 Metabolite of T-2 toxin; regulated in food due to nephrotoxic effects

Key Structural and Functional Differences

Deuterium Labeling: this compound exhibits a +6 Da mass shift compared to the native compound, allowing distinct MS detection without altering chromatographic retention times . This contrasts with non-deuterated analogs like T-2 toxin or DON, which require separate calibration curves for quantification.

Toxicity Profile: Diacetoxyscirpenol is less acutely toxic than T-2 toxin (LD₅₀ in mice: ~14 mg/kg vs. ~1 mg/kg) but shares mechanisms like ribosomal binding and immune suppression .

Analytical Utility: While this compound is primarily used for method validation, DON and HT-2 toxin are often analyzed using deuterated analogs (e.g., DON-d1 or HT-2-d3) to account for matrix effects in food safety testing.

Research Findings

  • A 2023 study leveraging this compound demonstrated >95% recovery rates in spiked serum samples, highlighting its reliability for biomonitoring .
  • Comparative stability tests show deuterated trichothecenes (e.g., this compound, T-2-d3) resist hydrolysis better than their non-deuterated counterparts in acidic environments (pH 3–5) .

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